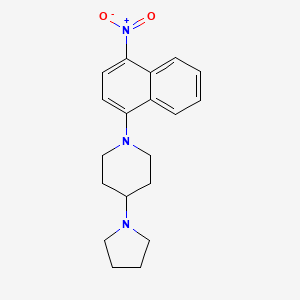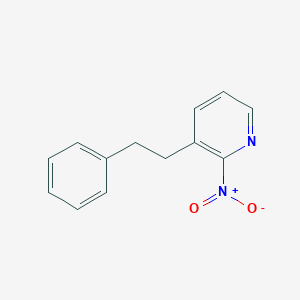![molecular formula C29H33FO B14183122 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 923033-89-0](/img/structure/B14183122.png)
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a synthetic compound that belongs to the class of liquid crystal monomers. These compounds are widely used in liquid crystal display devices such as televisions, smartphones, and personal computers due to their unique anisotropic properties . The compound’s structure includes a diphenyl backbone with ethoxy, fluoro, and propylcyclohexyl substituents, which contribute to its liquid crystalline behavior.
Méthodes De Préparation
The synthesis of 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-bromoanisole with ethyl iodide in the presence of a base such as potassium carbonate to form 4-ethoxybromobenzene.
Introduction of the Fluoro Group: The 4-ethoxybromobenzene is then subjected to a fluorination reaction using a fluorinating agent such as cesium fluoride to yield 1-(4-ethoxyphenyl)-2-fluorobenzene.
Coupling with Propylcyclohexylbenzene: The final step involves a coupling reaction between 1-(4-ethoxyphenyl)-2-fluorobenzene and 4-(4-propylcyclohexyl)phenylboronic acid using a palladium catalyst under Suzuki coupling conditions
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydroxyl group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of cell membrane interactions and the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form ordered structures.
Mécanisme D'action
The mechanism by which 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene exerts its effects is primarily related to its liquid crystalline properties. The compound aligns in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in display technologies. The molecular targets include the alignment layers in liquid crystal displays, and the pathways involved are related to the compound’s interaction with these layers to produce the desired optical effects .
Comparaison Avec Des Composés Similaires
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene can be compared with other liquid crystal monomers such as:
- 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene
- 4′′-ethyl-2′-fluoro-4-propyl-1,1′:4′,1′′-terphenyl
- 1-[(4-ethoxyphenyl)ethynyl]-4-(4-trans-propylcyclohexyl)benzene .
These compounds share similar structural features but differ in their substituents, which can affect their liquid crystalline properties and applications. The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and propylcyclohexyl groups, which contribute to its distinct behavior in liquid crystal applications.
Propriétés
Numéro CAS |
923033-89-0 |
|---|---|
Formule moléculaire |
C29H33FO |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C29H33FO/c1-3-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)26-16-19-28(29(30)20-26)25-14-17-27(18-15-25)31-4-2/h10-22H,3-9H2,1-2H3 |
Clé InChI |
LLZOFZKEHKZRBM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


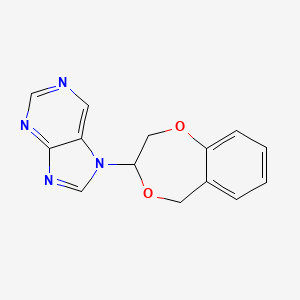
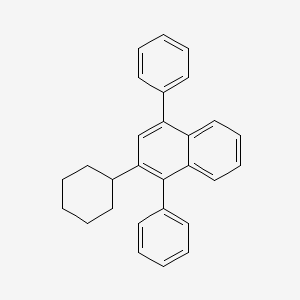
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)


![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)

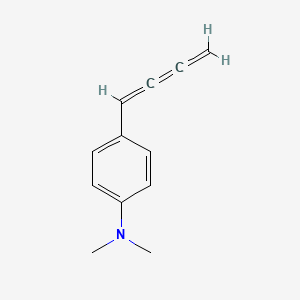
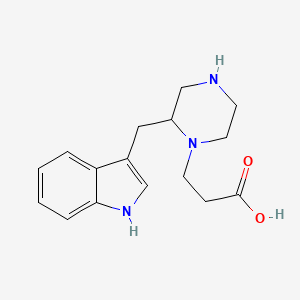

![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
